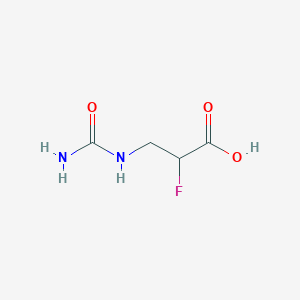

alpha-Fluoro-beta-ureidopropionic acid

Description

Properties

IUPAC Name |

3-(carbamoylamino)-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHAKABFGARQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964507 | |

| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-64-4 | |

| Record name | α-Fluoro-β-ureidopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fluoro-beta-ureidopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FLUOROURIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BXG1I9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Fluoro-beta-ureidopropionic acid synthesis from fluorouracil

An In-depth Technical Guide to the Synthesis of α-Fluoro-β-ureidopropionic Acid from 5-Fluorouracil

Foreword: The Metabolic Fate of a Cornerstone Anticancer Agent

5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a pillar of chemotherapy for decades, particularly in the treatment of solid tumors like colorectal and breast cancer.[1] Its efficacy, however, is intrinsically linked to its complex metabolic journey within the body—a journey that bifurcates into anabolic (activation) and catabolic (degradation) pathways. While the anabolic route produces the cytotoxic agents responsible for therapeutic effect, the catabolic pathway governs the drug's clearance and is the primary source of its associated toxicities. This guide provides a detailed exploration of the synthesis of α-fluoro-β-ureidopropionic acid (also known as FUPA), a critical intermediate in the catabolism of 5-FU.[2][3] Understanding this transformation is paramount for researchers and clinicians seeking to optimize 5-FU therapy, predict patient toxicity, and develop safer fluoropyrimidine-based treatments.

The Primary Synthesis Route: Enzymatic Catabolism of 5-Fluorouracil

The in vivo synthesis of α-fluoro-β-ureidopropionic acid from 5-fluorouracil is not a synthetic chemist's benchtop reaction but rather a sophisticated, multi-step enzymatic cascade occurring predominantly in the liver.[1][4] More than 80% of an administered 5-FU dose is rapidly channeled into this catabolic pathway, highlighting its significance in the drug's overall pharmacokinetics.[1][4] The pathway is sequential, with each step governed by a specific enzyme whose efficiency dictates the metabolic flux.

Step 1: Reduction of 5-Fluorouracil to Dihydrofluorouracil (DHFU)

-

Enzyme: Dihydropyrimidine Dehydrogenase (DPD)

-

Reaction: Reduction of the C5-C6 double bond of the pyrimidine ring.

Causality and Field Insights: This initial conversion is the rate-limiting step of the entire 5-FU catabolic process.[1][3] The activity of DPD is the single most important determinant of 5-FU's half-life and clearance. From a clinical perspective, this enzyme is a critical point of variability in patient response. Genetic polymorphisms in the DPYD gene, which encodes DPD, can lead to deficient enzyme activity. Patients with DPD deficiency are unable to efficiently clear 5-FU, resulting in dramatically increased exposure to the active drug and a high risk of severe, potentially fatal, toxicity.[1] Therefore, understanding this first synthetic step is crucial for personalizing 5-FU dosage.

Step 2: Hydrolytic Cleavage of DHFU to α-Fluoro-β-ureidopropionic Acid (FUPA)

-

Enzyme: Dihydropyrimidinase (DPYS)

-

Reaction: Hydrolytic ring opening of the dihydropyrimidine structure.

Causality and Field Insights: Following the reduction by DPD, the cyclic DHFU molecule is cleaved by dihydropyrimidinase. This hydrolysis breaks the N3-C4 bond of the ring, transforming the cyclic intermediate into the linear α-fluoro-β-ureidopropionic acid.[1] This step is essential for the further degradation of the fluoropyrimidine scaffold. While DPD is the primary rate-limiting enzyme, deficiencies in DPYS can also disrupt the catabolic chain, though this is less common.[1] FUPA itself is a key metabolite, representing the commitment of 5-FU to irreversible degradation.

Step 3: Conversion to α-Fluoro-β-alanine (FBAL)

-

Enzyme: β-ureidopropionase (UPB1)

-

Reaction: Cleavage of the ureido group to release ammonia and carbon dioxide.

Causality and Field Insights: α-Fluoro-β-ureidopropionic acid is further metabolized by β-ureidopropionase to yield α-fluoro-β-alanine (FBAL), the terminal and major catabolite excreted in the urine.[1][4] Approximately 60-90% of the administered 5-FU dose can be recovered in the urine as FBAL within 24 hours.[4] The formation of FBAL is not without consequence; this final metabolite has been implicated in some of 5-FU's specific toxicities, including neurotoxicity and cardiotoxicity.[4]

A Note on Nomenclature: The scientific literature can be inconsistent with abbreviations. While FUPA is commonly used for α-fluoro-β-ureidopropionic acid, the abbreviation FBAL has been used to refer to both α-fluoro-β-ureidopropionic acid and its subsequent metabolite, α-fluoro-β-alanine. For clarity in this guide, FUPA will refer exclusively to α-fluoro-β-ureidopropionic acid , and FBAL will refer to the final catabolite, α-fluoro-β-alanine .

Visualizing the Metabolic Synthesis Pathway

The enzymatic cascade from 5-FU to its ultimate catabolites can be effectively visualized to understand the flow of metabolic conversion.

Caption: Enzymatic conversion of 5-Fluorouracil to its major catabolites.

Chemical Synthesis: A Contrasting Approach

While the biological pathway represents the primary route of FUPA formation from 5-FU, laboratory chemical synthesis of FUPA does not typically start from 5-FU. Direct chemical conversion would be a complex undertaking. Instead, general chemical synthesis of fluorinated amino acids involves multi-step organic reactions, often utilizing specialized fluorinating agents on amino acid precursors.[5][6] These methods, while powerful for creating novel fluorinated compounds, are distinct from the metabolic degradation pathway that defines the fate of 5-FU in a biological system.

Experimental Protocol: Monitoring FUPA Synthesis via HPLC

For researchers in this field, the "synthesis" of FUPA is often a process to be monitored and quantified rather than performed in a flask. This protocol outlines a self-validating system for measuring the catabolism of 5-FU into its metabolites in a biological sample, such as patient plasma.

Objective: To quantify the concentration of 5-FU and its primary catabolite, FBAL (which reflects FUPA formation), in human plasma to assess DPD activity.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Collection & Preparation:

-

Collect blood samples from patients receiving a continuous intravenous infusion of 5-FU.[7]

-

Centrifuge the blood to separate plasma.

-

To 500 µL of plasma, add an internal standard (e.g., 5-chlorouracil) to account for extraction variability.

-

Precipitate proteins by adding 1 mL of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.5).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 210 nm or a fluorescence detector if derivatization is used. For FBAL, derivatization with o-phthalaldehyde (OPA) allows for highly sensitive fluorescence detection.[7]

-

-

Quantification and Self-Validation:

-

Standard Curve: Prepare a series of known concentrations of 5-FU and FBAL in control plasma and process them alongside the patient samples. Plot the peak area ratio (analyte/internal standard) against concentration to generate a linear calibration curve.

-

Trustworthiness: The linearity of the calibration curve (R² > 0.99) validates the assay's accuracy across a range of concentrations.

-

Quality Controls (QCs): Prepare low, medium, and high concentration QC samples. Running these with each batch of patient samples ensures the precision and reproducibility of the results. The calculated concentrations of the QCs must fall within a predefined range (e.g., ±15%) of their nominal value.

-

Quantitative Data on 5-FU Catabolism

The enzymatic synthesis of FUPA and its subsequent conversion to FBAL result in measurable concentrations in patients, which can correlate with enzyme activity.

| Parameter | Value | Context | Source |

| Mean Plasma FBAL Concentration | 911.0 ng/mL (range: 521.0 - 1834.6 ng/mL) | In patients receiving continuous 5-FU infusion (320 mg/m²/24 hr) | [7] |

| Mean DPD Activity (PBMCs) | 282.6 pmol/min/mg protein | Measured in peripheral blood mononuclear cells from the same patients | [7] |

| Correlation (FBAL vs. DPD Activity) | r = 0.805 (p < 0.0001) | Demonstrates a strong, significant positive correlation | [7] |

| Hepatic FBAL Concentration | 1.0 ± 0.2 mM | Measured in the liver of patients ~60 min after a bolus 5-FU injection | [8] |

| Fraction of Dose as Hepatic FBAL | ~20% | Represents the approximate percentage of the injected 5-FU dose found as FBAL in the liver at the plateau | [8] |

Conclusion

The synthesis of α-fluoro-β-ureidopropionic acid from 5-fluorouracil is a critical biological process, not a laboratory convenience. It is the central step in the catabolic cascade that dictates the clearance, safety, and overall pharmacokinetic profile of this vital anticancer drug. Governed by the sequential action of DPD and DPYS, this pathway transforms the active drug into excretable metabolites. For drug development professionals and researchers, a deep, mechanistic understanding of this synthesis is not merely academic; it is fundamental to improving cancer therapy, mitigating adverse effects, and paving the way for personalized medicine in oncology.

References

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). Fluoropyrimidine Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

-

Hehenwarter, W., et al. (1999). Biochemical modulation of the catabolism and tissue uptake of the anticancer drug 5-fluorouracil by 5-bromovinyluracil: assessment with metabolic (19)F MR imaging. Magnetic Resonance in Medicine, 42(5), 936-943. Retrieved from [Link]

-

Li, C. W., et al. (1996). Quantitation of 5-fluorouracil catabolism in human liver in vivo by three-dimensional localized 19F magnetic resonance spectroscopy. Clinical Cancer Research, 2(2), 339-345. Retrieved from [Link]

-

ResearchGate. (n.d.). Catabolic pathway of 5-fluorouracil (5-FU). [Diagram]. Retrieved from [Link]

-

Furuhata, T., et al. (2006). Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients. Cancer Letters, 236(2), 231-237. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of 5-fluorouracil (5-FU). [Diagram]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Fluoro-beta-ureidopropionic acid. PubChem Compound Database. Retrieved from [Link]

-

Isonishi, S., et al. (2019). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 11(7), 981. Retrieved from [Link]

-

Cheng, L., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8055-8071. Retrieved from [Link]

-

Cheng, L., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8055-8071. Retrieved from [Link]

-

ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(6), 1408. Retrieved from [Link]

-

Ningning, Z., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 971351. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 5006-64-4 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of 5-fluorouracil catabolism in human liver in vivo by three-dimensional localized 19F magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of α-Fluoro-β-ureidopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

α-Fluoro-β-ureidopropionic acid (FUPA), a key metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), holds significant interest for researchers in oncology, pharmacology, and medicinal chemistry. Understanding its chemical properties is paramount for elucidating the metabolic pathways of 5-FU, identifying potential biomarkers for treatment efficacy and toxicity, and designing novel fluorinated analogues with improved therapeutic profiles. This guide provides a comprehensive overview of the chemical characteristics of FUPA, synthesizing available technical data with practical insights to support ongoing research and development efforts.

Molecular Structure and Core Chemical Identity

α-Fluoro-β-ureidopropionic acid is a structurally unique molecule characterized by the presence of a fluorine atom at the alpha-carbon position relative to the carboxylic acid and a ureido group at the beta-position. This substitution pattern imparts distinct electronic properties that influence its chemical behavior and biological activity.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(carbamoylamino)-2-fluoropropanoic acid | [1] |

| CAS Number | 5006-64-4 | [1] |

| Molecular Formula | C₄H₇FN₂O₃ | [1][2] |

| Molecular Weight | 150.11 g/mol | [1] |

| Canonical SMILES | C(C(C(=O)O)F)NC(=O)N | [2] |

| InChI Key | FKTHAKABFGARQH-UHFFFAOYSA-N | [2] |

| Synonyms | FUPA, 2-Fluoro-3-ureidopropionic acid, N-Carbamoyl-2-fluoro-β-alanine | [1] |

Physicochemical Properties

The physicochemical properties of FUPA are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods for its detection and quantification.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| pKa (acidic) | ~1.79 - 2.39 (estimated) | The electron-withdrawing fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, β-ureidopropionic acid. Precise experimental data is not readily available; this range is estimated based on the pKa of similar fluorinated carboxylic acids. | [3] |

| Solubility | Data not available | Expected to be soluble in water and polar organic solvents due to the presence of the carboxylic acid and ureido groups. | |

| Melting Point | Data not available | ||

| LogP (calculated) | -1.1 | Indicates a high degree of hydrophilicity. | [1] |

Synthesis and Purification

The synthesis of α-fluoro-β-ureidopropionic acid can be approached through both biological and chemical routes. While it is primarily formed in vivo via the metabolism of 5-fluorouracil, chemical synthesis is necessary for obtaining pure standards for research and analytical purposes.

Metabolic Pathway of 5-Fluorouracil

The primary route to FUPA in biological systems is the catabolism of 5-fluorouracil. This pathway is a critical determinant of 5-FU's efficacy and toxicity.

Figure 1: Metabolic conversion of 5-Fluorouracil to α-Fluoro-β-ureidopropionic acid.

This enzymatic cascade highlights the importance of DPD, dihydropyrimidinase, and β-ureidopropionase in the clearance of 5-FU. Genetic variations in the genes encoding these enzymes can lead to altered FUPA levels and severe 5-FU toxicity.

Chemical Synthesis Strategies

A general, multi-step chemical synthesis of FUPA involves two key transformations: α-fluorination of a suitable precursor and the introduction of the β-ureido group.[4]

3.2.1. Conceptual Synthesis Workflow

Figure 2: A conceptual workflow for the chemical synthesis of α-Fluoro-β-ureidopropionic acid.

3.2.2. Experimental Protocol: A General Approach for N-Carbamoylamino Acid Synthesis

Step 1: Alkylation of a Monosubstituted Parabanic Acid

-

Dissolve the monosubstituted parabanic acid in a suitable solvent such as DMF or dioxane.

-

Add an appropriate alkylating agent (e.g., an α-fluoro-β-halo-propionate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Subject the reaction mixture to sonication at room temperature for approximately 16 hours to facilitate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Hydrolysis to the N-Carbamoylamino Acid

-

Upon completion of the alkylation, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the reaction mixture.

-

Heat the mixture to around 60°C and apply ultrasound for approximately 8 hours to induce hydrolysis of the parabanic acid ring.

-

After cooling, acidify the reaction mixture to precipitate the N-carbamoylamino acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Rationale: This method is advantageous as it avoids the use of hazardous reagents like phosgene or isocyanates and often provides the product in high yield and purity.[5]

Purification

Purification of FUPA, whether from a biological matrix or a synthetic reaction mixture, typically employs chromatographic techniques.

Protocol: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A reverse-phase C18 column is a suitable choice for the separation of this polar analyte.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., methanol or acetonitrile) is recommended.

-

Detection: UV detection at a wavelength of approximately 210 nm is appropriate for monitoring the elution of the compound.

-

Fraction Collection: Collect the fractions corresponding to the FUPA peak.

-

Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

Rationale: Preparative HPLC offers high resolution and is effective for isolating polar compounds like FUPA from complex mixtures, ensuring a high degree of purity for subsequent applications.[6]

Spectroscopic and Spectrometric Characterization

Definitive identification and structural confirmation of FUPA rely on a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of FUPA.

Table 3: Mass Spectrometric Data

| Technique | Ionization Mode | Observed m/z | Fragment | Source |

| LC-MS | Electrospray Ionization (ESI) Negative | 148.90 | [M-H]⁻ |

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the [M-H]⁻ ion of FUPA would likely involve the loss of small neutral molecules such as water (H₂O), carbon dioxide (CO₂), and ammonia (NH₃). The cleavage of the C-C bond between the α- and β-carbons is also a probable fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| α-CH | ~4.5 - 5.0 | ~88 - 92 (doublet due to C-F coupling) | The fluorine atom causes a significant downfield shift of the α-proton and α-carbon. |

| β-CH₂ | ~3.4 - 3.8 | ~40 - 45 | |

| Carboxyl C=O | - | ~170 - 175 | |

| Ureido C=O | - | ~158 - 162 | |

| NH and NH₂ | Broad, variable | - | Chemical shifts are dependent on solvent and concentration. |

Rationale: The predicted chemical shifts are based on the known effects of the electron-withdrawing fluorine atom and the ureido group on neighboring protons and carbons. Experimental verification is essential for definitive structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in FUPA.

Table 5: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 - 3200 | N-H (ureido) | Stretching |

| ~3300 - 2500 (broad) | O-H (carboxylic acid) | Stretching |

| ~1730 - 1700 | C=O (carboxylic acid) | Stretching |

| ~1660 - 1640 | C=O (ureido) | Stretching (Amide I) |

| ~1640 - 1550 | N-H | Bending |

| ~1200 - 1000 | C-F | Stretching |

Rationale: The presence of these characteristic absorption bands would provide strong evidence for the structure of FUPA.

Chemical Reactivity and Stability

The chemical reactivity of FUPA is governed by its functional groups: the carboxylic acid, the ureido group, and the C-F bond.

-

Carboxylic Acid Reactivity: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and salt formation.

-

Ureido Group Reactivity: The ureido group is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

-

Influence of the α-Fluorine Atom: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid and can influence the reactivity of the α-carbon.[4]

-

Stability: FUPA is expected to be reasonably stable under physiological conditions. However, its stability in various solvents and at different pH values and temperatures has not been extensively documented. Such studies are crucial for the development of analytical standards and for understanding its long-term fate in biological systems.

Biological Significance and Applications

As a primary catabolite of 5-fluorouracil, FUPA plays a significant role in the pharmacology of this anticancer drug.

-

Biomarker Potential: The concentration of FUPA in plasma or urine may serve as a biomarker for DPD activity, which could help predict a patient's response to 5-FU therapy and their risk of toxicity.

-

Pharmacological Activity: While FUPA itself is not considered to be the primary cytotoxic agent, its formation is a critical step in the metabolic pathway that leads to the generation of the active metabolites of 5-FU, which inhibit thymidylate synthase and get incorporated into RNA and DNA.[4]

-

Research Tool: Pure FUPA is an essential tool for researchers studying the metabolism and pharmacokinetics of 5-FU and for developing and validating analytical methods for its quantification in biological matrices.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), α-fluoro-β-ureidopropionic acid is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

α-Fluoro-β-ureidopropionic acid is a molecule of significant interest in the field of cancer chemotherapy. A thorough understanding of its chemical properties, including its synthesis, purification, and analytical characterization, is fundamental for advancing our knowledge of 5-fluorouracil's mechanism of action and for developing strategies to improve its therapeutic index. This guide provides a consolidated resource of the available technical information on FUPA, intended to support the endeavors of researchers and scientists in their critical work. Further experimental studies are warranted to fill the existing gaps in the data, particularly concerning its physicochemical properties and stability.

References

-

Wikidata. (2023, October 23). alpha-Fluoro-beta-ureidopropionic acid (Q27149673). Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151244, this compound. Retrieved January 12, 2026, from [Link]

-

Wikidata. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2022). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved January 12, 2026, from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). A Facile Synthesis of N-Carbamoylamino Acids. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Retrieved January 12, 2026, from [Link]

- Google Patents. (2014). US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2008). Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2017). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Retrieved January 12, 2026, from [Link]

-

EPA. (n.d.). Key. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C4H7FN2O3 | CID 151244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. pasteur.epa.gov [pasteur.epa.gov]

- 4. Buy this compound | 5006-64-4 [smolecule.com]

- 5. A Facile Synthesis of N-Carbamoylamino Acids [organic-chemistry.org]

- 6. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]

An In-depth Technical Guide to α-Fluoro-β-ureidopropionic acid (CAS 5006-64-4)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Fluoro-β-ureidopropionic acid (FUPA), with CAS number 5006-64-4, is a critical metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its oral prodrug, capecitabine. As a key intermediate in the catabolic pathway of these fluoropyrimidine drugs, FUPA holds significant importance in understanding their pharmacology, efficacy, and toxicity. This technical guide provides a comprehensive overview of FUPA, delving into its physicochemical properties, synthesis, biological role, and its implications in clinical oncology. Particular emphasis is placed on its emerging role as a potential biomarker for therapeutic drug monitoring and its association with the neurotoxic side effects sometimes observed during 5-FU-based chemotherapy. This document is intended to be a valuable resource for researchers and clinicians working in the fields of oncology, pharmacology, and drug development, offering insights into the complex metabolic fate of fluoropyrimidine drugs and the pivotal role of their metabolites.

Introduction and Physicochemical Properties

α-Fluoro-β-ureidopropionic acid, also known by its synonyms 2-Fluoro-3-ureidopropionic acid and FUPA, is an organohalogen compound and a carboxylic acid.[1] It is a key downstream metabolite in the degradation pathway of 5-fluorouracil, a cornerstone drug in the treatment of various solid tumors.[2] The presence of a fluorine atom at the alpha position significantly influences its chemical and biological properties.[2] Understanding the characteristics of FUPA is essential for comprehending the overall metabolic profile of 5-FU and for developing strategies to optimize its therapeutic index.

Table 1: Physicochemical Properties of α-Fluoro-β-ureidopropionic acid

| Property | Value | Source |

| CAS Number | 5006-64-4 | [1][3] |

| Molecular Formula | C₄H₇FN₂O₃ | [1][2] |

| Molecular Weight | 150.11 g/mol | [1] |

| IUPAC Name | 3-(carbamoylamino)-2-fluoropropanoic acid | [1] |

| SMILES | NC(=O)NCC(F)C(O)=O | [3] |

| InChI Key | FKTHAKABFGARQH-UHFFFAOYSA-N | [3] |

| Water Solubility | 29.9 g/L (Predicted) | [3] |

| logP | -1.1 (Predicted) | [3] |

| pKa (Strongest Acidic) | 3.52 (Predicted) | [3] |

| Classification | Organohalogen compound, Carboxylic acid | [1][3] |

Metabolic Fate and Synthesis

The primary route to FUPA formation in biological systems is through the catabolism of 5-FU. This metabolic pathway is crucial as it not only deactivates the anticancer drug but also gives rise to metabolites that may contribute to its toxicity.

Biosynthesis from 5-Fluorouracil

Following administration, 5-FU undergoes a series of enzymatic reactions, primarily in the liver. The initial and rate-limiting step is the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU) by the enzyme dihydropyrimidine dehydrogenase (DPD). DHFU is then hydrolyzed by dihydropyrimidinase to yield FUPA.[2] Subsequently, FUPA is further metabolized by β-ureidopropionase to α-fluoro-β-alanine (FBAL).[2]

Chemical Synthesis

While FUPA is primarily studied as a metabolite, laboratory-scale chemical synthesis is essential for obtaining pure standards for analytical and research purposes. A common approach involves multi-step organic reactions starting from readily available precursors such as amino acids and fluorinating agents.[2] One plausible synthetic route could involve the fluorination of a suitable β-alanine derivative followed by the introduction of the ureido group.

Biological Role and Mechanism of Action

The primary biological significance of FUPA lies in its position as an intermediate in the catabolism of 5-FU. The enzymatic conversion of 5-FU to FUPA and subsequently to FBAL is a detoxification pathway, as FUPA itself does not possess the cytotoxic activity of the parent drug.[2] The enzymes involved in this pathway, particularly DPD, exhibit significant inter-individual variability, which can lead to differences in 5-FU clearance and, consequently, in the levels of FUPA and the risk of drug-related toxicities.

While FUPA itself is generally considered an inactive catabolite, its accumulation or altered metabolism can have clinical implications. Deficiencies in the enzyme β-ureidopropionase can lead to the buildup of FUPA and its non-fluorinated analog, β-ureidopropionic acid, a condition known as β-ureidopropionase deficiency.[4] This rare inborn error of metabolism can present with a range of neurological symptoms.[4]

Relevance in Drug Development and Clinical Monitoring

The concentration of FUPA in plasma or urine has been investigated as a potential biomarker for monitoring 5-FU therapy.[2] The rationale is that FUPA levels may reflect the activity of the 5-FU catabolic pathway and could, therefore, be predictive of both therapeutic response and the risk of adverse effects.[2] However, studies have yielded mixed results, and the clinical utility of FUPA as a standalone biomarker is still under investigation.[2]

FUPA as a Biomarker

Monitoring FUPA levels in conjunction with 5-FU and other metabolites could provide a more comprehensive picture of an individual's drug-metabolizing capacity. This information could potentially be used to personalize 5-FU dosing, thereby maximizing efficacy while minimizing toxicity. Further research is needed to establish definitive correlations and to develop standardized analytical methods for routine clinical use.

Neurotoxicity Profile

A significant concern with 5-FU-based chemotherapy is the potential for neurotoxicity, which can manifest as confusion, seizures, and cerebellar ataxia.[5] While the exact mechanisms are not fully elucidated, there is growing evidence that the accumulation of 5-FU catabolites, particularly FBAL, plays a crucial role.[5][6]

The Role of FUPA and FBAL in Neurotoxicity

FUPA is the direct precursor to FBAL.[2] Studies in animal models have shown that administration of FBAL can induce neurotoxic signs and neuropathological changes similar to those observed with 5-FU.[5][6] It is hypothesized that FBAL may interfere with neurotransmitter systems or cause direct damage to neural cells.[5] Therefore, the metabolic flux through the FUPA to FBAL pathway is of considerable interest in understanding and potentially mitigating 5-FU-induced neurotoxicity.

Analytical Methodologies

Accurate and sensitive quantification of FUPA in biological matrices is crucial for pharmacokinetic studies and for exploring its potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.

Step-by-Step LC-MS/MS Protocol for FUPA Quantification in Urine

The following is a generalized protocol based on established methods for the analysis of related compounds.[7]

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled FUPA analog).

-

Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., ethyl acetate-isopropanol) to isolate the analyte from the matrix.[7]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.

-

Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for FUPA and its internal standard.

-

Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for quantification.

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, α-Fluoro-β-ureidopropionic acid is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information for α-Fluoro-β-ureidopropionic acid

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Source:[1]

When handling FUPA in a laboratory setting, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.

Conclusion

α-Fluoro-β-ureidopropionic acid is more than just an inert metabolite of 5-fluorouracil. It is a key molecule that provides a window into the complex pharmacology of fluoropyrimidine drugs. A thorough understanding of its formation, degradation, and biological effects is paramount for optimizing cancer chemotherapy. Future research should focus on validating its role as a clinical biomarker, elucidating the precise mechanisms of FBAL-mediated neurotoxicity, and developing strategies to modulate its metabolic pathway to improve the safety and efficacy of 5-FU-based treatments. The continued investigation of FUPA and its related metabolites will undoubtedly contribute to advancing personalized medicine in oncology.

References

-

The Metabolomics Innovation Centre. (2022). alpha-Fluoro-beta-ureidopropionic acid (CFc000040875). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Okeda, R., et al. (1998). Neurotoxic effects of α-fluoro-β-alanine (FBAL) and fluoroacetic acid. Journal of Toxicologic Pathology, 11(2), 97-104. Retrieved from [Link]

-

Ma, Y., et al. (2024). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. International Journal of Molecular Sciences, 25(19), 10584. Retrieved from [Link]

-

Sparidans, R. W., et al. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. Journal of Chromatography B, 839(1-2), 45-53. Retrieved from [Link]

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Fluoro-beta-alanine. PubChem. Retrieved from [Link]

-

Sanins, S. M., et al. (1991). Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. Journal of Biological Chemistry, 266(29), 19308-19313. Retrieved from [Link]

-

Okeda, R., et al. (1998). Neurotoxic effects of alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA) on dogs. Journal of Toxicologic Pathology, 11(2), 97-104. Retrieved from [Link]

-

Tranfo, G., et al. (2018). A new, sensitive and versatile assay for quantitative determination of α-fluoro-β-alanine (AFBA) in human urine by using the reversed-phase ultrahigh performance-tandem mass spectrometry (rp-UHPLC-MS/MS) system. Toxicology Letters, 298, 164-170. Retrieved from [Link]

-

Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. Retrieved from [Link]

-

The Metabolomics Innovation Centre. (n.d.). Ureidopropionic acid (HMDB0000026). Human Metabolome Database. Retrieved from [Link]

-

Liu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 994403. Retrieved from [Link]

-

Shirasaka, T., et al. (1995). alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil. Oncology Research, 7(10-11), 507-513. Retrieved from [Link]

-

Mak, C. M., et al. (2015). NMR-based urinalysis for rapid diagnosis of β-ureidopropionase deficiency in a patient with Dravet syndrome. Clinica Chimica Acta, 439, 129-131. Retrieved from [Link]

Sources

- 1. This compound | C4H7FN2O3 | CID 151244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5006-64-4 [smolecule.com]

- 3. ChemFOnt: Showing chemical card for this compound (CFc000040875) [chemfont.ca]

- 4. NMR-based urinalysis for rapid diagnosis of β-ureidopropionase deficiency in a patient with Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Neurotoxic effects of alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA) on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of α-Fluoro-β-ureidopropionic Acid: A Technical Guide for Researchers

Introduction

α-Fluoro-β-ureidopropionic acid (FUPA) is a key metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a critical intermediate in the catabolic pathway that deactivates the majority of an administered 5-FU dose, the study of FUPA is intrinsically linked to the efficacy and toxicity of this cornerstone cancer treatment. This technical guide provides an in-depth exploration of the biological significance of FUPA, from its metabolic context to its hypothesized intrinsic activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FUPA's role in fluoropyrimidine pharmacology and its potential as a subject of further investigation.

While FUPA is primarily recognized as a catabolite, emerging research into its structural analogs suggests the possibility of direct biological effects, opening new avenues for research into its potential toxicological and pharmacological properties. This guide will synthesize the current understanding of FUPA, detail established experimental protocols for its study, and identify key areas for future research.

The Metabolic Crossroads: FUPA in the 5-Fluorouracil Catabolic Pathway

The biological activity of FUPA is best understood within the context of 5-FU metabolism. The catabolism of 5-FU is a three-step enzymatic cascade that mirrors the degradation of the endogenous pyrimidines, uracil and thymine. This pathway is responsible for the inactivation of over 80% of an administered 5-FU dose, thereby profoundly influencing the bioavailability of the active drug and the potential for dose-related toxicities.[1]

The key enzymes involved in this pathway are:

-

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the catabolism of 5-FU.[1] DPD catalyzes the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (FUH2). Genetic variations in the DPYD gene, which encodes for DPD, can lead to DPD deficiency, a condition that significantly increases the risk of severe toxicity from 5-FU.[1]

-

Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of FUH2 to form α-Fluoro-β-ureidopropionic acid (FUPA).[1]

-

β-Ureidopropionase (β-UP): This is the final enzyme in the pathway, which hydrolyzes FUPA to the more readily excretable α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide.[2]

The following diagram illustrates the central role of FUPA in the catabolism of 5-FU.

Hypothesized Direct Biological Activities of FUPA

While FUPA's role as a metabolite is well-established, there is a compelling, albeit indirect, basis for hypothesizing that FUPA itself may possess intrinsic biological activities. This hypothesis is primarily drawn from studies of its non-fluorinated analog, 3-ureidopropionate (3-UPA), and the broader class of fluorinated organic compounds.

Potential for Neurotoxicity

Pathological accumulation of 3-ureidopropionate in patients with β-ureidopropionase deficiency is associated with severe neurological symptoms.[3][4] Studies on cultured neurons have shown that 3-UPA can induce neurodegeneration in a concentration- and time-dependent manner.[3] The proposed mechanism involves the inhibition of mitochondrial complex V, leading to impaired energy metabolism, increased production of reactive oxygen species (ROS), and subsequent excitotoxicity.[3]

Given the structural similarity between FUPA and 3-UPA, it is plausible that FUPA could exert similar neurotoxic effects. The presence of the electron-withdrawing fluorine atom in FUPA could potentially modulate its interaction with mitochondrial proteins, warranting direct investigation into its effects on neuronal cell viability and mitochondrial function.

The following diagram illustrates the hypothesized mechanism of 3-UPA-induced neurotoxicity, which may serve as a model for investigating FUPA.

Potential for Anti-Inflammatory Activity

Recent research has indicated that ureidopropionic acid, the non-fluorinated counterpart of FUPA, may possess anti-inflammatory properties. These studies have shown that it can modulate the inflammatory response in cellular models. While direct evidence for FUPA is lacking, this provides a rationale for investigating its potential effects on inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Analysis of Biological Activity

A critical aspect of characterizing the biological activity of any compound is the determination of its potency, often expressed as the half-maximal inhibitory concentration (IC50). To date, there is a notable absence of published IC50 values for α-Fluoro-β-ureidopropionic acid against any cancer cell lines or specific enzymes.

However, data is available for its downstream metabolite, α-fluoro-β-alanine (FBAL), which provides some context.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| α-Fluoro-β-ureidopropionic acid (FUPA) | Not Available | Not Available | Not Available | |

| α-Fluoro-β-alanine (FBAL) | HaCaT (human keratinocytes) | Cytotoxicity (MTT) | > 650 µM | [5] |

| α-Fluoro-β-alanine (FBAL) | WiDr (human colon cancer) | Cytotoxicity (MTT) | > 6500 µM | [5] |

| 5-Fluorouracil (5-FU) | HaCaT (human keratinocytes) | Cytotoxicity (MTT) | 0.2 µM | [5] |

| 5-Fluorouracil (5-FU) | WiDr (human colon cancer) | Cytotoxicity (MTT) | 3.3 µM | [5] |

Table 1: Cytotoxicity Data for FBAL and 5-FU. The lack of significant cytotoxicity for FBAL suggests that the primary toxicity of 5-FU is not mediated by this final catabolite. The absence of data for FUPA represents a significant knowledge gap.

Enzyme Kinetics

| Enzyme | Substrate | Km | Vmax | Ki | Reference |

| Dihydropyrimidinase (DHP) | α-Fluoro-β-ureidopropionic acid (FUPA) | Not Available | Not Available | Not Available | |

| β-Ureidopropionase (β-UP) | α-Fluoro-β-ureidopropionic acid (FUPA) | Not Available | Not Available | Not Available | |

| β-Ureidopropionase (β-UP) | N-carbamoyl-β-alanine | 15.5 ± 1.9 µM | Not Available | Not Available | [6] |

Table 2: Enzyme Kinetic Parameters. The determination of the kinetic constants for FUPA with DHP and β-UP is a critical area for future research to fully elucidate the dynamics of the 5-FU catabolic pathway.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments relevant to the study of FUPA's biological activity.

Protocol 1: Determination of Dihydropyrimidine Dehydrogenase (DPD) Activity using HPLC

This protocol describes a non-radiochemical method for measuring DPD activity in peripheral blood mononuclear cells (PBMCs) by monitoring the conversion of a substrate to its product using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Collect whole blood in EDTA-containing tubes.

-

Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

-

-

Preparation of Cell Lysate:

-

Resuspend the PBMC pellet in a suitable lysis buffer (e.g., containing protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, and the cell lysate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate (e.g., thymine or uracil).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge to precipitate proteins and collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

Employ a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer).[7]

-

Set the UV detector to the appropriate wavelength for the product being measured.

-

Inject the supernatant from the enzymatic reaction.

-

Quantify the product peak by comparing its area to a standard curve of the pure product.

-

Express DPD activity as nmol of product formed per mg of protein per hour.[8]

-

Protocol 2: Radiochemical Assay for β-Ureidopropionase (β-UP) Activity

This protocol describes a sensitive radiochemical assay for β-UP activity based on the detection of ¹⁴CO₂ released from radiolabeled N-carbamoyl-β-alanine.[6]

Workflow Diagram:

Methodology:

-

Preparation of Radiolabeled Substrate:

-

Prepare [¹⁴C]-N-carbamoyl-β-alanine by hydrolyzing [2-¹⁴C]5,6-dihydrouracil under alkaline conditions (e.g., with NaOH) at 37°C for approximately 15 minutes.[6]

-

-

Preparation of Tissue Homogenate:

-

Homogenize the tissue of interest (e.g., liver) in a suitable buffer.

-

Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

Determine the protein concentration of the supernatant.

-

-

Enzymatic Reaction and CO₂ Trapping:

-

Set up the reaction in a sealed vial. The reaction mixture should contain the tissue homogenate, a suitable buffer (e.g., Tris-HCl, pH 8.0), and dithiothreitol.

-

Place a small cup containing a CO₂ trapping solution (e.g., NaOH) inside the sealed vial, ensuring it does not come into contact with the reaction mixture.

-

Initiate the reaction by adding the [¹⁴C]-N-carbamoyl-β-alanine substrate.

-

Incubate at 37°C for a defined period (the reaction is linear for up to 3.5 hours).[6]

-

-

Stopping the Reaction and Final Trapping:

-

Stop the reaction by injecting an acid (e.g., perchloric acid) into the reaction mixture.

-

Continue the incubation at a lower temperature (e.g., 4°C) for an additional period to ensure complete trapping of the released ¹⁴CO₂.

-

-

Quantification:

-

Carefully remove the cup containing the trapping solution.

-

Measure the radioactivity of the trapped ¹⁴CO₂ by liquid scintillation counting.

-

Calculate the β-UP activity based on the amount of ¹⁴CO₂ produced per unit time and per mg of protein.

-

Future Directions and Conclusion

The study of α-Fluoro-β-ureidopropionic acid is at an interesting juncture. While its role as a metabolite in the well-defined 5-FU catabolic pathway is clear, the potential for its own intrinsic biological activities remains largely unexplored. The strong evidence for the neurotoxicity of its non-fluorinated analog, 3-ureidopropionate, provides a compelling rationale for investigating FUPA's effects on the central nervous system. Similarly, the suggested anti-inflammatory properties of ureidopropionic acid warrant further investigation for FUPA.

Future research should prioritize:

-

Direct assessment of FUPA's cytotoxicity: Determining the IC50 of FUPA in a panel of cancer and non-cancerous cell lines is essential to understand its direct cellular effects.

-

Elucidation of enzyme kinetics: Measuring the Km and Vmax of FUPA with purified dihydropyrimidinase and β-ureidopropionase will provide crucial data for pharmacokinetic modeling of 5-FU.

-

Investigation of neurotoxic and anti-inflammatory effects: Studies using neuronal cell lines and models of inflammation are needed to confirm or refute the hypothesized activities of FUPA.

-

In vivo studies: Animal models can be used to investigate the in vivo disposition of FUPA and its potential contribution to the overall pharmacological and toxicological profile of 5-FU.

References

- BenchChem. (2025).

- Smolecule. (n.d.). Buy alpha-Fluoro-beta-ureidopropionic acid | 5006-64-4.

- Papanastasiou, A. D., et al. (2021). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 13(11), 2613.

- ResearchGate. (n.d.). Metabolism routes of 5-fluorouracil and uracil.

- van Kuilenburg, A. B. P., et al. (1999). A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamoyl-beta-alanine obtained via hydrolysis of [2-(14)C]5,6-dihydrouracil. Analytical Biochemistry, 272(2), 250–253.

- Długosz-Pokorska, A., et al. (2018). The cytotoxic effect of 5-FU in HL-60 and HL-60/5FU cells analyzed by MTT assay. Postepy Higieny i Medycyny Doswiadczalnej, 72, 85-92.

- Al-Salami, H., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. Journal of Liposome Research, 25(4), 304-309.

- van Staveren, W., et al. (2018). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. Current Therapeutic Research, 79, 11-16.

- Cadogan Clinic. (2024, March 18).

- Sugiura, Y., et al. (2008). Intracellular metabolite kinetics after 5-FU exposure by CE-TOFMS metabolome analysis. Proceedings of the American Association for Cancer Research Annual Meeting, 49, 123.

- MCAN Health. (2023, August 29). What is FUPA?

- Oreate AI. (2025, December 19). Understanding FUPA: Causes, Effects, and Solutions.

- Remedy Verified. (n.d.).

- Gatault, P., et al. (2010). A Simple and Rapid High-Performance Liquid Chromatographic (HPLC) Method for 5-fluorouracil (5-FU) Assay in Plasma and Possible Detection of Patients With Impaired Dihydropyrimidine Dehydrogenase (DPD) Activity. Therapeutic Drug Monitoring, 32(5), 654-659.

- Meulendijks, D., et al. (2016). A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer. CPT: Pharmacometrics & Systems Pharmacology, 5(5), 266-273.

- ResearchGate. (n.d.). Michaelis-Menten curves of DPD variants. The kinetic parameters Km, Vmax.

- Ofuji, K., et al. (2021). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. International Journal of Molecular Sciences, 22(16), 8783.

- ResearchGate. (n.d.).

- ACS Chemical Neuroscience. (2024). Investigating the Mechanism of Neurotoxic Effects of PFAS in Differentiated Neuronal Cells through Transcriptomics and Lipidomics Analysis.

- ResearchGate. (n.d.). TABLE 1.

- Anca Breahna. (n.d.). What Causes FUPA (Fat Upper Pubic Area)? Understanding the Reasons Behind a Common Concern.

- Royal Society of Chemistry. (n.d.). Synthesis and evaluation of the properties of fluorinated amphiphilic amides of 2,2-bis(hydroxymethyl)propionic acid.

- PubChem. (n.d.). This compound.

- EMBO Molecular Medicine. (2021).

- Wikipedia. (n.d.). Beta-ureidopropionase.

- Semantic Scholar. (n.d.). Effect of dihydropyrimidine derivatives on kinetic parameters of E.carotovora L-asparaginase.

- ResearchGate. (n.d.). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin | Request PDF.

- ResearchGate. (n.d.). Steady-state kinetic parameters and substrate specificities of DppA... | Download Table.

- ResearchGate. (n.d.). (PDF) Denaturing high performance liquid chromatography analysis of the DPYD gene in patients with lethal 5-fluorouracil toxicity.

- Scientific Reports. (2022). Brief exposure of neuronal cells to levels of SCFAs observed in human systemic circulation impair lipid metabolism resulting in apoptosis.

- Shimadzu. (n.d.).

- ResearchGate. (n.d.). Dihydropyrimidine dehydrogenase: Kinetic mechanism for reduction of uracil by NADPH.

- Human Metabolome Database. (n.d.). Showing metabocard for Ureidopropionic acid (HMDB0000026).

- Simson Pharma Limited. (n.d.). This compound | CAS No- 5006-64-4.

- Lack of contribution of dihydrofluorouracil and alpha-fluoro-beta-alanine to the cytotoxicity of 5'-deoxy-5-fluorouridine on human keratinocytes. (2005). Anti-cancer Drugs, 16(8), 861-867.

- Kölker, S., et al. (2001). 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis. Journal of Neuroscience Research, 66(4), 666-673.

- MedlinePlus. (2014, August 1). Beta-ureidopropionase deficiency.

- Dobritzsch, D., et al. (2010). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(11), 2150-2159.

- Knuckley, B., et al. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Biochemistry, 49(24), 4952-4963.

- Mak, C. M., et al. (2015). NMR-based urinalysis for rapid diagnosis of β-ureidopropionase deficiency in a patient with Dravet syndrome. Clinica Chimica Acta, 439, 129-133.

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2021). Molecules, 26(16), 4991.

- ResearchGate. (n.d.). Endogenous metabolic markers for predicting the activity of dihydropyrimidine dehydrogenase.

- TargetMol. (n.d.). Ureidopropionic acid | Endogenous Metabolite.

- P45 forms a complex with FADD and promotes neuronal cell survival following spinal cord injury. (2013).

- Sequencing. (n.d.). Decoding Deficiency of Beta-Ureidopropionase: The Role of Genetic Testing.

- Rapid screening of UPB1 gene variations by high resolution melting curve analysis. (2021). BMC Medical Genetics, 22(1), 53.

Sources

- 1. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5006-64-4 [smolecule.com]

- 3. 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Selective polyunsaturated fatty acids enrichment in phospholipids from neuronal-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Labyrinth of α-Fluoro-β-ureidopropionic Acid: A Technical Guide for Drug Development Professionals

Foreword: Unraveling a Key Metabolite in Fluoropyrimidine Chemotherapy

In the intricate metabolic cascade of fluoropyrimidine-based cancer therapies, α-fluoro-β-ureidopropionic acid (FUPA) emerges as a pivotal, yet often overlooked, intermediate. As the direct product of dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase (DHP) action on the widely used anticancer drug 5-fluorouracil (5-FU), the fate of FUPA is intrinsically linked to both the efficacy and toxicity of this class of chemotherapeutics. This technical guide provides a comprehensive exploration of the mechanism of action of FUPA, delving into its enzymatic processing, the structural biology of its interacting partners, and the experimental methodologies required for its study. By synthesizing current scientific understanding with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of fluoropyrimidine metabolism and to inform the rational design of novel therapeutic strategies.

I. The Metabolic Crossroads: FUPA in the 5-Fluorouracil Catabolic Pathway

The journey of 5-fluorouracil within the body is a double-edged sword. Its anabolic conversion to cytotoxic fluoronucleotides is the cornerstone of its anticancer activity, leading to the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] Conversely, over 80% of an administered 5-FU dose is rapidly catabolized, primarily in the liver, through a three-enzyme pathway that mitigates its therapeutic concentration and can produce toxic metabolites.[3][4] α-Fluoro-β-ureidopropionic acid is a central player in this catabolic route.

The formation and subsequent breakdown of FUPA can be delineated as follows:

-

Dihydrofluorouracil (FUH2) Formation: The initial and rate-limiting step is the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (FUH2), a reaction catalyzed by the NADPH-dependent enzyme dihydropyrimidine dehydrogenase (DPD).[3][4]

-

Hydrolytic Ring Opening to FUPA: Dihydropyrimidinase (DHP) then catalyzes the reversible hydrolytic ring opening of FUH2 to produce α-fluoro-β-ureidopropionic acid.[4]

-

Hydrolysis to α-Fluoro-β-alanine (FBAL): Finally, β-ureidopropionase (UP), also known as β-alanine synthase, hydrolyzes FUPA to α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide.[5][6]

The clinical significance of this pathway is profound. Deficiencies in any of these three enzymes, often due to genetic polymorphisms, can lead to impaired 5-FU clearance and a dramatic increase in the risk of severe, life-threatening toxicity.[4] Therefore, a granular understanding of the enzymatic processing of FUPA is paramount for personalizing 5-FU therapy and developing safer fluoropyrimidine-based drugs.

Diagram of the 5-Fluorouracil Catabolic Pathway

Caption: The enzymatic cascade of 5-fluorouracil catabolism.

II. The Gatekeepers: Enzymatic Processing of FUPA

The progression of FUPA through the catabolic pathway is governed by the intricate molecular mechanisms of dihydropyrimidinase and β-ureidopropionase. Understanding the structure, function, and kinetics of these enzymes is critical for predicting the metabolic fate of fluoropyrimidines.

A. Dihydropyrimidinase (DHP): The Ring Opener

Dihydropyrimidinase (EC 3.5.2.2) is a metalloenzyme that catalyzes the reversible hydrolysis of dihydropyrimidines.[5] Its action on FUH2 represents a critical juncture, committing the fluoropyrimidine to the catabolic pathway.

Structural Insights and Active Site Architecture:

Crystal structures of dihydropyrimidinases from various organisms have revealed a conserved fold and a binuclear zinc center in the active site.[5] This dizinc center is crucial for catalysis, with the two zinc ions bridged by a carboxylated lysine residue and a water molecule or hydroxide ion that acts as the nucleophile in the hydrolytic reaction.

The interaction of fluoropyrimidines with the DHP active site has been elucidated through crystallographic studies. For instance, the crystal structure of Pseudomonas aeruginosa DHPase in complex with 5-fluorouracil has been determined, revealing key residues involved in substrate binding.[1][7] These include interactions with the main chains of Ser289 and Asn337, and the side chains of Tyr155 and Cys318.[1] While a crystal structure with FUPA is not yet available, molecular docking studies can provide valuable insights into its binding mode.

Enzyme Kinetics and Substrate Specificity:

B. β-Ureidopropionase (UP): The Final Hydrolysis

β-Ureidopropionase (EC 3.5.1.6), also known as β-alanine synthase, catalyzes the final step in the catabolism of FUPA, hydrolyzing it to FBAL, carbon dioxide, and ammonia.[5][6] This irreversible step effectively removes FUPA from the metabolic pool.

Structural Features and Catalytic Mechanism:

Human β-ureidopropionase belongs to the nitrilase superfamily and employs a catalytic tetrad composed of Cys233, Glu119, Lys196, and Glu207.[5] The enzyme exhibits a complex allosteric regulation, with its activity being cooperatively regulated by both the substrate and the product.[7][8] Substrate binding induces a conformational change, promoting the assembly of inactive dimers into larger, active oligomers, primarily octamers.[8] Conversely, the product, β-alanine, promotes the dissociation of the oligomers back into inactive dimers, providing a feedback inhibition mechanism.[9]

Enzyme Kinetics and Substrate Affinity:

The kinetics of β-ureidopropionase are characterized by this allosteric regulation. For its natural substrate, N-carbamoyl-β-alanine, the rat liver enzyme has a reported Km of 6.5 µM.[9] In Euglena gracilis, the enzyme exhibits a Km of 3.8 x 10⁻⁵ M for β-ureidopropionate.[5][6] While specific kinetic data for FUPA with the human enzyme are scarce, the structural similarity of FUPA to the natural substrate suggests it is a competent substrate. The presence of the fluorine atom at the α-position may, however, influence the binding affinity and catalytic efficiency.

III. Experimental Workflows for Investigating FUPA Metabolism

A thorough investigation of the mechanism of action of FUPA necessitates robust and reproducible experimental methodologies. This section outlines key experimental protocols for the expression and purification of the relevant enzymes and for the detailed characterization of their activity.

A. Recombinant Expression and Purification of DHP and UP

Rationale: To perform in-depth biochemical and structural studies, a supply of pure, active enzyme is essential. Recombinant expression in a heterologous system such as E. coli is the most common and effective method for obtaining large quantities of DHP and UP.

Experimental Protocol: Expression and Purification of Human β-Ureidopropionase

-

Gene Synthesis and Cloning: The human UPB1 gene (encoding β-ureidopropionase) is synthesized with codon optimization for E. coli expression and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine tag for affinity purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of auto-induction media. The culture is grown at 37°C to an OD600 of ~0.6-0.8, at which point the temperature is reduced to 18°C for overnight expression.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication on ice. The lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged protein is then eluted with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Size-Exclusion Chromatography: The eluted protein is concentrated and further purified by size-exclusion chromatography on a column such as a Superdex 200, equilibrated in a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step removes aggregates and remaining impurities.

-

Purity Assessment and Storage: The purity of the final protein is assessed by SDS-PAGE. The purified protein is then concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.

Diagram of the Protein Purification Workflow

Sources

- 1. Assay for beta-ureidopropionase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of beta-ureidopropionase deficiency with HPLC-electrospray tandem mass spectrometry and confirmation of the defect at the enzyme level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Buy alpha-Fluoro-beta-ureidopropionic acid | 5006-64-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of α-Fluoro-β-ureidopropionic Acid (FUPA) in the 5-Fluorouracil Metabolic Pathway: A Technical Guide

Abstract

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapeutic regimens for a multitude of solid tumors. Its efficacy is intricately linked to its complex intracellular metabolism, which comprises both anabolic activation pathways and catabolic degradation routes. While the anabolic conversion of 5-FU to its active metabolites is essential for its cytotoxic effects, the catabolic pathway plays a critical role in drug clearance and is a major determinant of patient-specific toxicity. This technical guide provides an in-depth exploration of the 5-FU catabolic pathway, with a specific focus on the formation and subsequent metabolism of α-fluoro-β-ureidopropionic acid (FUPA). We will delve into the enzymatic reactions that govern this pathway, the clinical significance of its key enzymes, and provide detailed methodologies for the quantitative analysis of FUPA and related metabolites, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of 5-Fluorouracil Metabolism

The therapeutic action of 5-fluorouracil, a fluorinated pyrimidine analog, is dependent on its intracellular conversion to cytotoxic nucleotides that disrupt DNA and RNA synthesis.[1] However, a substantial portion, often exceeding 80%, of an administered 5-FU dose is rapidly catabolized, primarily in the liver, through a three-enzyme pathway.[2][3] This catabolic route significantly influences the bioavailability of 5-FU and is a primary source of inter-individual variability in treatment response and toxicity.[4] Understanding the intricacies of this pathway is paramount for optimizing 5-FU therapy, predicting adverse drug reactions, and developing novel strategies to enhance its therapeutic index.

The 5-Fluorouracil Catabolic Pathway: A Stepwise Degradation

The catabolism of 5-FU is a sequential process that mirrors the degradation of the endogenous pyrimidines, uracil and thymine. This pathway effectively inactivates 5-FU, leading to its eventual elimination from the body.

The Initial and Rate-Limiting Step: Dihydropyrimidine Dehydrogenase (DPD)

The journey of 5-FU down the catabolic path begins with its reduction to 5,6-dihydro-5-fluorouracil (DHFU). This reaction is catalyzed by dihydropyrimidine dehydrogenase (DPD), an enzyme encoded by the DPYD gene.[5][6] DPD is the initial and rate-limiting enzyme in 5-FU catabolism, making its activity a critical determinant of 5-FU clearance and toxicity.[7] Genetic polymorphisms in the DPYD gene that lead to decreased or deficient DPD activity can result in severe, and sometimes fatal, toxicity following standard doses of 5-FU, due to prolonged exposure to the active drug.[7][8]

The Formation of FUPA: The Role of Dihydropyrimidinase (DPYS)

The second step in the catabolic cascade is the hydrolytic ring opening of DHFU to form α-fluoro-β-ureidopropionic acid (FUPA). This reaction is catalyzed by the enzyme dihydropyrimidinase (DPYS), also known as DHP.[9][10] DPYS is a zinc-dependent enzyme that plays a crucial role in pyrimidine degradation.[11] While less studied than DPD, emerging evidence suggests that genetic variants in the DPYS gene may also contribute to altered 5-FU metabolism and toxicity.[6]

The Final Step: The Conversion of FUPA by Beta-ureidopropionase (UPB1)